Ethyl 8-oxooctanoate
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Overview
Description
Ethyl 8-oxooctanoate is an organic compound with the molecular formula C10H18O3. It is an ester derivative of octanoic acid, characterized by the presence of a keto group at the eighth carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-oxooctanoate can be synthesized through the esterification of octanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating octanoic acid and ethanol with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the ester, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced catalysts and separation techniques to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 8-oxooctanoic acid.
Reduction: Formation of 8-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxooctanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 8-oxooctanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The keto group can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound can participate in metabolic pathways involving fatty acid oxidation and ester hydrolysis, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Ethyl 8-oxooctanoate can be compared with other similar compounds such as:
Ethyl 8-chloro-6-oxooctanoate: Similar in structure but contains a chlorine atom, which can alter its reactivity and applications.
8-oxooctanoic acid: The non-esterified form, which has different solubility and reactivity properties.
Ethyl 9-oxononanoate: A similar ester with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to its specific keto and ester functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 8-oxooctanoate |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h9H,2-8H2,1H3 |
InChI Key |
GJVAZCWMBXCJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC=O |
Origin of Product |
United States |
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